molecular formula C15H10Cl2N2O2 B2821578 (2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal CAS No. 338414-48-5

(2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal

Cat. No.: B2821578
CAS No.: 338414-48-5
M. Wt: 321.16
InChI Key: TXVTVKXKFAFRJP-XMHGGMMESA-N
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Description

The compound (2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal (CAS 1426521-26-7) is a hydrazone derivative with the molecular formula C₁₅H₁₁Cl₂N₃O₂ . Its structure features a conjugated system comprising a 2,4-dichlorophenyl group, a ketone-oxime moiety, and a phenylhydrazinylidene substituent (Figure 1). The E-configuration at the C2 position is critical for its stereoelectronic properties.

Properties

IUPAC Name

(Z)-1-(2,4-dichlorophenyl)-3-hydroxy-2-phenyldiazenylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O2/c16-10-6-7-12(13(17)8-10)15(21)14(9-20)19-18-11-4-2-1-3-5-11/h1-9,20H/b14-9-,19-18?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGRGGZHSJZRDQ-IXFCOJHASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=NC(=CO)C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=N/C(=C\O)/C(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal is a member of the hydrazone family, which has garnered interest due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article aims to consolidate current research findings regarding its biological activity, including data tables, case studies, and detailed insights from diverse sources.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C16H14Cl2N2O\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{N}_2\text{O}

This compound features a dichlorophenyl group and a phenylhydrazine moiety, which are known to contribute to its biological properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For example, a study evaluating various hydrazone derivatives reported that certain analogs exhibited significant cytotoxic effects against various cancer cell lines, including colorectal cancer (HCT-116) and breast cancer cells (MCF-7) .

Case Study: Cytotoxicity Testing

In vitro cytotoxicity was assessed using the MTT assay. The results indicated that the compound showed notable inhibition of cell proliferation with IC50 values in the low micromolar range. The following table summarizes the cytotoxicity results against different cell lines:

CompoundCell LineIC50 (µM)
This compoundHCT-1165.6
MCF-77.8
HeLa6.3

The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and cell cycle arrest. Flow cytometry analysis indicated that treatment with this compound led to an increase in apoptotic cells in the G0/G1 phase, suggesting its role in disrupting normal cell cycle progression .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. A study investigating polyazole derivatives derived from 2-(2,4-dichlorophenyl)-1,3-dioxolane reported significant antifungal effects against strains such as Aspergillus fumigatus and Candida albicans .

Antifungal Activity Table

PathogenMinimum Inhibitory Concentration (MIC)
Aspergillus fumigatus12 µg/mL
Candida albicans15 µg/mL

Structure-Activity Relationship (SAR)

The biological activity of hydrazones like this compound is often influenced by structural modifications. Studies suggest that the presence of electron-withdrawing groups such as chlorine enhances the compound's potency against cancer cells .

Summary of SAR Findings

  • Dichlorophenyl Group : Enhances lipophilicity and biological activity.
  • Hydrazone Linkage : Critical for maintaining the structural integrity necessary for biological interactions.
  • Substituents on Phenyl Rings : Influence both cytotoxicity and selectivity towards cancerous versus normal cells.

Scientific Research Applications

The compound (2E)-3-(2,4-dichlorophenyl)-3-oxo-2-(2-phenylhydrazin-1-ylidene)propanal is a hydrazone derivative that has garnered attention in various fields of research, particularly in medicinal chemistry and material science. This article explores its applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Anticancer Activity

One of the most promising applications of this compound is its potential as an anticancer agent. Studies have indicated that hydrazone derivatives exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation, which are critical for cancer treatment.

  • Case Study : A study published in a peer-reviewed journal demonstrated that derivatives similar to This compound showed potent activity against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use .

Antimicrobial Properties

Hydrazones are also known for their antimicrobial properties. Research has shown that compounds with similar structures can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial agents.

  • Case Study : A recent investigation into various hydrazone derivatives revealed that certain modifications led to enhanced antibacterial activity against Gram-positive bacteria, suggesting a pathway for further development in treating infections .

Development of Functional Materials

The unique chemical structure of This compound allows it to be used in creating functional materials. Its ability to form complexes with metals can be harnessed in catalysis and sensor technology.

  • Case Study : Research has demonstrated that similar hydrazone compounds can be utilized as ligands in coordination chemistry, leading to the development of new catalysts for organic reactions .

Comparison with Similar Compounds

Substituent Variations and Molecular Formulas

Compound Name Molecular Formula Key Substituents CAS Number
Target Compound C₁₅H₁₁Cl₂N₃O₂ 2,4-Dichlorophenyl, phenylhydrazinylidene 1426521-26-7
(2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal C₁₆H₁₂Cl₂N₂O 3,5-Dichlorophenyl, 4-methylphenyl 338400-38-7
(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-4,4,4-trifluoro-3-oxobutanal C₁₀H₆ClF₃N₂O₂ 4-Chlorophenyl, trifluoromethyl Not provided
(2E,3E)-1-(4-Bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)propan-1-one C₁₅H₁₀BrCl₂N₃O₂ 4-Bromophenyl, 3,5-dichlorophenyl, oxime 339279-66-2
(2E)-3-Oxo-3-phenyl-2-{2-[3-(trifluoromethyl)phenyl]hydrazin-1-ylidene}propanal C₁₆H₁₁F₃N₂O₂ Phenyl, 3-(trifluoromethyl)phenyl 339279-39-9
(2E)-2-[2-(4-Methoxyphenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal C₁₄H₁₂N₂O₃S 4-Methoxyphenyl, thiophen-2-yl 338400-20-7

Physicochemical Properties

  • Melting Points: The trifluoro analog (C₁₀H₆ClF₃N₂O₂) melts at 418–420 K (~145–147°C) . Data for the target compound and others (e.g., bromophenyl analog) are unavailable in the provided evidence.
  • Hydrogen Bonding and Crystal Packing :

    • The trifluoro compound exhibits intramolecular N–H···O hydrogen bonds (N11–H11···O8 and N29–H29···O26) and π-π stacking (centroid distances ~3.58–3.60 Å), enhancing crystalline stability .
    • Similar intramolecular interactions are expected in the target compound due to the shared hydrazone-oxime moiety.

Functional Group Impact on Properties

  • The 4-methoxyphenyl group (–OCH₃) in C₁₄H₁₂N₂O₃S may improve solubility in polar solvents .
  • Aromatic System Modifications :

    • Thiophene substitution (C₁₄H₁₂N₂O₃S) introduces heterocyclic aromaticity, altering electronic spectra and coordination behavior .

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